5-Bromo-N-ethyl-2-(2-methoxy-ethoxy)-benzamide
Overview
Description
5-Bromo-N-ethyl-2-(2-methoxy-ethoxy)-benzamide (BNE2MEB) is an organic compound that is used in many scientific research applications. It is a brominated derivative of benzamide and contains two methoxyethoxy groups. BNE2MEB has been used in a variety of applications, including synthesis, drug discovery, and lab experiments.
Scientific Research Applications
Pharmacological Properties and Clinical Use
Metoclopramide, a compound with a somewhat related structure, has been extensively reviewed for its pharmacological properties and clinical use. Metoclopramide is used in treating various types of vomiting and gastro-intestinal disorders. It aids in the radiological identification of lesions, facilitates duodenal intubation, and eases emergency endoscopy. Its effects on the absorption of other drugs have been observed, making it relevant in clinical settings for managing post-operative vomiting and radiation sickness among other applications (Pinder et al., 2012).
Synthesis and Chemical Properties
The synthesis and structural activity relationship (SAR) of compounds, particularly those with bromo, methoxy, and ethoxy functional groups, are crucial in developing anticancer drugs. A review highlighted the effectiveness of various functional groups, including bromo and methoxy, in antimigration and antiproliferation activities. This suggests the importance of these functional groups in designing anticancer drugs with higher efficacy (Liew et al., 2020).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide derivatives, while not directly related, show the importance of precise functional group placement in supramolecular chemistry. These compounds self-assemble into nanometer-sized structures stabilized by hydrogen bonding, with applications ranging from nanotechnology to polymer processing (Cantekin et al., 2012).
Environmental Considerations
Ethyl tert-butyl ether (ETBE) is an example of a compound used as a gasoline oxygenate, highlighting the environmental relevance of ether compounds. Research on ETBE's biodegradation and fate in soil and groundwater provides insight into the environmental impact and degradation pathways of chemically related substances (Thornton et al., 2020).
properties
IUPAC Name |
5-bromo-N-ethyl-2-(2-methoxyethoxy)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-3-14-12(15)10-8-9(13)4-5-11(10)17-7-6-16-2/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLSSCCUHDMHPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)Br)OCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-ethyl-2-(2-methoxy-ethoxy)-benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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